molecular formula C15H18N4O2S2 B6541278 N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021206-65-4

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B6541278
CAS No.: 1021206-65-4
M. Wt: 350.5 g/mol
InChI Key: AYHXOKFITDKGOG-UHFFFAOYSA-N
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Description

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound characterized by a multifaceted structure that includes a pyridazine ring substituted with a morpholine-functionalized ethylthio group and a carboxamide-linked thiophene moiety. This compound's sophisticated design suggests potential utility across various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials:

    • Pyridazine derivatives

    • Thiophene-2-carboxylic acid

    • Morpholine

    • Suitable alkylating agents

  • Key Steps:

    • Nucleophilic Substitution: Formation of ethylthio derivative via nucleophilic substitution.

    • Amide Coupling: Reaction between the carboxylic acid derivative and amine to form the carboxamide linkage.

    • Thioether Formation: Introduction of the sulfanyl group through appropriate sulfuration techniques.

  • Reaction Conditions:

    • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Catalysts: Utilization of coupling agents like EDCI or DCC.

    • Temperature: Reaction temperatures typically range from 0°C to 80°C, depending on the specific reaction step.

Industrial Production Methods

For industrial-scale production, optimizing yield and purity is critical. This often involves:

  • Batch Reactors: Suitable for initial small to medium scale production.

  • Flow Chemistry: Ensuring continuous production and greater control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the sulfur atom.

  • Reduction: Selective reduction of the carboxamide or pyridazine ring.

  • Substitution: Possible electrophilic or nucleophilic substitution reactions on the pyridazine or thiophene rings.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amine, hydroxide)

Major Products

  • Oxidation Products: Sulfoxides or sulfones

  • Reduction Products: Secondary amines or reduced pyridazine derivatives

  • Substitution Products: Functionalized pyridazine or thiophene derivatives

Scientific Research Applications

In Chemistry

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide's reactivity makes it a candidate for study in synthetic organic chemistry, particularly in developing new synthetic pathways and exploring its behavior in various chemical environments.

In Biology and Medicine

This compound's potential bioactivity suggests applications in medicinal chemistry. It may serve as a lead compound in the development of pharmaceuticals, given its structural motifs that are often found in biologically active molecules.

In Industry

The compound could have applications in the production of specialty chemicals, materials science, and possibly in the development of new polymers or advanced materials due to its diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-pyridazinyl)thiophene-2-carboxamide: Similar core structure but lacks the morpholine and ethylthio functionalization.

  • Morpholine derivatives: Contain the morpholine ring but differ in the rest of the structure.

Uniqueness

N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is unique due to the combined presence of:

  • Morpholine ring: Imparting specific chemical and biological properties.

  • Thiophene-2-carboxamide linkage: Contributing to its distinctive chemical reactivity and potential biological activity.

  • Sulfanyl group: Affecting its electronic properties and interactions.

Overall, this compound's specific structure enables a wide range of applications and interactions, making it an intriguing subject for further research and development.

Properties

IUPAC Name

N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c20-15(12-2-1-10-22-12)16-13-3-4-14(18-17-13)23-11-7-19-5-8-21-9-6-19/h1-4,10H,5-9,11H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHXOKFITDKGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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